

4-Chloro-7-methyl-1H-indazole chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-7-methyl-1H-indazole

Cat. No.: B3034181

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-7-methyl-1H-indazole** (CAS: 1427430-82-7) for Advanced Research and Development

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.^[1] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, serves as the core for numerous inhibitors targeting enzymes and receptors implicated in oncology and inflammatory diseases.^{[1][2]} This guide provides a comprehensive technical overview of a specific, functionalized analog, **4-Chloro-7-methyl-1H-indazole**, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, the strategic importance of its scaffold, plausible synthetic routes based on established chemistry, and critical handling protocols to empower its effective use in a research setting.

Part 1: Chemical Identity and Physicochemical Properties

4-Chloro-7-methyl-1H-indazole is a substituted aromatic heterocycle. The strategic placement of a chloro group at the 4-position and a methyl group at the 7-position significantly influences its electronic properties, lipophilicity, and steric profile, making it a valuable building block for creating targeted therapeutic agents.

Chemical Structure

Caption: Chemical structure of **4-Chloro-7-methyl-1H-indazole**.

Identifiers and Properties

The following table summarizes the key chemical identifiers and calculated properties for **4-Chloro-7-methyl-1H-indazole**.

Property	Value	Source
IUPAC Name	4-chloro-7-methyl-1H-indazole	-
CAS Number	1427430-82-7	[3]
Molecular Formula	C ₈ H ₇ ClN ₂	Calculated
Molecular Weight	166.61 g/mol	Calculated
Canonical SMILES	CC1=C2C(=C(C=C1)Cl)NN=C2	-
InChI Key	InChIKey=KTULONOQBDLTC J-UHFFFAOYSA-N	[4]
Physical Form	Expected to be a solid at room temperature	Inferred from analogs[4]
Purity	≥95%	[4]

Part 2: The Indazole Scaffold in Medicinal Chemistry

The utility of **4-Chloro-7-methyl-1H-indazole** stems directly from the proven therapeutic relevance of the indazole core. This scaffold is a key pharmacophore in a multitude of inhibitors designed to modulate critical cellular signaling pathways.

Rationale for Use in Drug Discovery

- Kinase Inhibition: Indazole derivatives are potent inhibitors of various protein kinases. Analogs have shown significant activity against targets like p21-activated kinase 1 (PAK1), a regulator of cell proliferation, and protein kinase B (Akt), which is central to cell survival

pathways.[1][5] The specific substitutions on the indazole ring are critical for achieving selectivity and potency.

- Ion Channel Modulation: The scaffold is effective in targeting ion channels. For instance, indazole-3-carboxamide analogs have been developed as inhibitors of Calcium Release-Activated Calcium (CRAC) channels, which are crucial for immune cell activation and implicated in inflammatory conditions.[1]
- Antiviral Activity: Functionalized indazoles serve as essential intermediates in the synthesis of complex antiviral agents. A notable example is the use of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, in the practical synthesis of Lenacapavir, a novel and potent capsid inhibitor for the treatment of HIV-1 infections.[6]

Caption: Role of the indazole scaffold in developing targeted therapeutics.

Part 3: Synthesis and Mechanistic Considerations

While a dedicated publication detailing the synthesis of **4-Chloro-7-methyl-1H-indazole** is not prominently available, its preparation can be confidently projected from well-established methods for analogous compounds. The most common and industrially scalable approach involves the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor.

Generalized Synthetic Workflow

The synthesis logically begins with a properly substituted aniline, which undergoes a series of transformations to form the bicyclic indazole system. This process is efficient and avoids the use of expensive or hazardous reagents often seen in alternative methods.[7]

Caption: Plausible synthetic workflow for **4-Chloro-7-methyl-1H-indazole**.

Illustrative Protocol for a Related Analog: Synthesis of **4-Chloro-1H-indazole**

The following protocol, adapted from the synthesis of the closely related 4-chloro-1H-indazole, demonstrates the key chemical transformations and experimental considerations.[7][8] This serves as a validated template for developing a specific procedure for the 7-methyl derivative.

Starting Material: 3-Chloro-2-methylaniline

- **Acetylation:** To a stirred solution of 3-chloro-2-methylaniline (1 equiv.) and potassium acetate (1.2 equiv.) in chloroform, add acetic anhydride (3 equiv.) dropwise at 0 °C. The cooling is critical to manage the exothermic reaction and prevent side-product formation.
- **Warming and Stirring:** Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the acetylated intermediate.
- **Diazotization and Cyclization:** Heat the reaction to 60 °C and add isopentyl nitrite (2 equiv.). This reagent serves as the diazotizing agent. The elevated temperature facilitates the in-situ formation of the diazonium salt and its subsequent intramolecular cyclization to the N-acetyl-indazole intermediate. Stir the reaction overnight at this temperature.
- **Hydrolysis (Work-up):** Cool the reaction to 0 °C and add tetrahydrofuran (THF) and water, followed by the slow addition of lithium hydroxide (LiOH) (7 equiv.). The LiOH serves to hydrolyze the acetyl protecting group from the indazole nitrogen. Stirring for 3 hours at 0 °C ensures the reaction goes to completion.
- **Extraction and Isolation:** Add water and extract the product into ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude 4-chloro-1H-indazole.
- **Purification:** The final product can be purified by recrystallization or silica gel chromatography to achieve high purity.

Part 4: Safety, Handling, and Storage

As a research chemical, **4-Chloro-7-methyl-1H-indazole** requires careful handling in a controlled laboratory environment. The following guidelines are based on safety data for structurally similar indazole compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Personal Protective Equipment (PPE):** Always wear standard PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile).
- **Handling:**

- Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
- Avoid the formation of dust and aerosols during transfer and weighing.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.
 - Keep away from incompatible materials, particularly strong oxidizing agents, as these can lead to vigorous reactions.[9]
- Stability: The compound is expected to be stable under normal storage conditions. Hazardous decomposition products under thermal stress may include nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[9]

Part 5: Future Directions and Research Outlook

4-Chloro-7-methyl-1H-indazole represents a promising starting point for further chemical exploration and drug discovery efforts. Based on the established bioactivity of the indazole scaffold, future research could productively focus on several key areas:

- Synthetic Optimization: Development of a high-yield, scalable, and cost-effective synthesis protocol is essential for making this building block more accessible for large-scale screening and lead optimization campaigns.[12]
- Biological Screening: A systematic evaluation of this compound and its derivatives against a broad panel of kinases and ion channels could uncover novel biological activities and identify new therapeutic targets.
- Structure-Activity Relationship (SAR) Studies: Investigating how modifications at the N1 and C3 positions of the **4-chloro-7-methyl-1H-indazole** core affect target potency and selectivity will be crucial for designing next-generation inhibitors with improved pharmacological profiles.

- Toxicological Profiling: As promising leads are identified, a thorough assessment of their acute and chronic toxicity in relevant biological models will be necessary to determine their potential for clinical development.[12]

Conclusion

4-Chloro-7-methyl-1H-indazole is more than just a chemical compound; it is a strategically designed building block poised for significant impact in the field of drug discovery. Its unique substitution pattern on a biologically validated indazole scaffold provides a robust platform for developing potent and selective modulators of key cellular pathways. By understanding its chemical properties, plausible synthetic routes, and the therapeutic potential of its core structure, researchers are well-equipped to leverage this molecule in the creation of novel therapeutics for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Indazole - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. 4-chloro-7-methyl-1H-indazole | 1427430-82-7 [\[chemicalbook.com\]](https://chemicalbook.com)
- 4. 4-Chloro-1-methyl-1H-indazole | CymitQuimica [\[cymitquimica.com\]](https://cymitquimica.com)
- 5. Page loading... [\[guidechem.com\]](https://guidechem.com)
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [\[chemicalbook.com\]](https://chemicalbook.com)
- 9. fishersci.com [fishersci.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [\[xixisys.com\]](https://xixisys.com)
- 11. chemicalbook.com [chemicalbook.com]

- 12. 4-Chloro-7-methyl-1H-indazole-3-carboxylic acid (1000340-69-1) for sale
[vulcanchem.com]
- To cite this document: BenchChem. [4-Chloro-7-methyl-1H-indazole chemical structure and CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3034181#4-chloro-7-methyl-1h-indazole-chemical-structure-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com